REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[O:13][C:12]([C:14]([OH:16])=O)=[CH:11][CH:10]=1.S(Cl)([Cl:19])=O>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[O:13][C:12]([C:14]([Cl:19])=[O:16])=[CH:11][CH:10]=1
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Name
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|
Quantity
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28.28 g
|
Type
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reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C1=CC=C(O1)C(=O)O
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Name
|
|
Quantity
|
43 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
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Type
|
ADDITION
|
Details
|
the residue is treated with 100 ml of toluene
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
directly to the next step of the reaction
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C1=CC=C(O1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |